Ethyl indole-3-acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

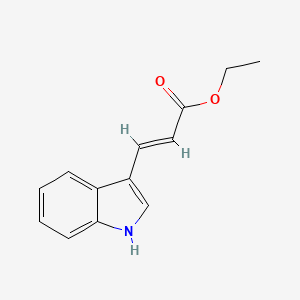

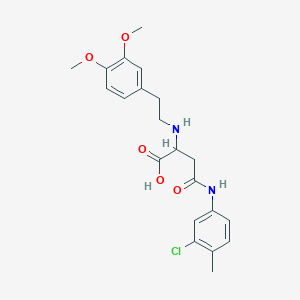

Ethyl indole-3-acrylate is a chemical compound with the molecular formula C13H13NO2 . It is an ester and a derivative of indole . The molecular weight of Ethyl indole-3-acrylate is 215.2478 .

Synthesis Analysis

The synthesis of indole derivatives, including Ethyl indole-3-acrylate, has been a topic of interest in many research studies . One such method involves the Fischer indolisation–N-alkylation sequence . This process is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

Ethyl indole-3-acrylate contains a total of 30 bonds; 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 Pyrrole .

Chemical Reactions Analysis

Indoles, including Ethyl indole-3-acrylate, are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .

Physical And Chemical Properties Analysis

Ethyl indole-3-acrylate is a crystalline powder with a melting point between 116-121°C . Its appearance can range from pale cream to cream to pale brown or pale yellow . It is also known to be stable under normal conditions .

Aplicaciones Científicas De Investigación

- Indole , a precursor to ethyl indole-3-acrylate, serves as a signaling molecule in both bacteria and plants. In the human gut, indole plays a crucial role in microbial communication . Additionally, indole-3-acrylate has been studied for its anti-inflammatory effects, downregulating genes involved in inflammation and oxidative stress .

- Acrylate polymers, including ethyl indole-3-acrylate, find use in dentistry and biomedical applications. They contribute to dental materials, artificial nails, and other cosmetic products .

Biological Signaling and Gut Health

Dentistry and Biomedical Materials

Safety and Hazards

Ethyl indole-3-acrylate should be handled with care. Personal protective equipment, including face protection and chemical impermeable gloves, should be worn when handling this chemical . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of accidental release, dust formation should be avoided, and adequate ventilation should be ensured .

Mecanismo De Acción

Target of Action

Ethyl indole-3-acrylate, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole-3-acetic acid (IAA), a plant hormone, is produced by the degradation of tryptophan in higher plants . It’s plausible that Ethyl indole-3-acrylate, being an indole derivative, might affect similar biochemical pathways.

Pharmacokinetics

The lipinski’s rule and veber’s parameters have been assessed for newly synthesized indole derivatives, which could provide insights into their bioavailability .

Result of Action

Indole derivatives have been found to possess diverse biological activities , suggesting that Ethyl indole-3-acrylate could have a broad range of effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl indole-3-acrylate. For instance, the transfer of indole-3-acetic acid from a feed aqueous solution to a stripping aqueous solution of NaOH has been studied, suggesting that the environment can impact the action of indole derivatives .

Propiedades

IUPAC Name |

ethyl (E)-3-(1H-indol-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-9,14H,2H2,1H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJSITNIWIYWPU-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl indole-3-acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate](/img/structure/B2368183.png)

![2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide](/img/structure/B2368184.png)

![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2368187.png)

![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)

![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2368193.png)

![N-{2-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}-2-(4-fluorophenyl)acetamide](/img/structure/B2368194.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2368196.png)

![[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2368199.png)

![[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2368200.png)